Triamterene's role as a TGR5 inhibitor has implications for the treatment of diabetes and other metabolic disorders. By inhibiting TGR5, triamterene reduces GLP-1 secretion and cAMP levels, which are involved in glucose metabolism1.
In the field of nephrology, triamterene has been shown to increase renal clearance of sodium and magnesium, without affecting calcium or phosphate excretion, which supports its use in conditions where sodium transport in the distal tubule needs to be inhibited3. It also has a natriuretic effect by reducing Na reabsorption in the distal tubule of the kidney5.
Triamterene has cardioprotective effects, as it can protect the rat heart against isoproterenol-induced myocardial lesions by diminishing myocardial Ca overload. This is achieved through the elevation of extracellular K+ and Mg++ concentrations, which competitively inhibit intracellular myocardial Ca accumulation7. Additionally, triamterene has been observed to have a positive inotropic action in isolated heart tissues and can interact with beta-adrenergic agonists10.
In patients with cirrhosis and ascites, triamterene has been used as a diuretic that does not increase urinary potassium excretion, which is beneficial in managing complications associated with hypokalemia4.
The drug has been studied for its effects on enzyme activity, such as the hepatic endogenous holotryptophan pyrrolase in mice, which is influenced by triamterene under stress conditions8.
Triamterene D5 is classified under the category of potassium-sparing diuretics, which are medications that help prevent potassium loss while promoting diuresis (increased urine production). It is synthesized from triamterene through specific chemical modifications that incorporate deuterium, a stable isotope of hydrogen. This modification aids in differentiating the compound during analytical procedures .
The synthesis of triamterene D5 involves several steps, primarily focusing on the introduction of deuterium into the triamterene structure. One notable method includes the condensation reaction of 5-nitroso-2,4,6-triaminopyrimidine with various solvents and reagents under controlled conditions.
The molecular formula for triamterene D5 is C_12H_10D_5N_7O, indicating that it retains the core structure of triamterene but incorporates five deuterium atoms. The presence of deuterium alters the molecular weight and enhances its detection in mass spectrometry.
Triamterene D5 participates in various chemical reactions typical for diuretics, including:
These reactions are essential for both its synthesis and potential modifications for research applications .
The mechanism of action for triamterene D5 mirrors that of its parent compound, triamterene. It functions primarily by inhibiting sodium channels in the distal nephron of the kidneys, leading to increased sodium excretion while conserving potassium:
This dual action results in effective diuresis without significant potassium loss, making it suitable for patients requiring diuretic therapy without hypokalemia .
These properties are critical for its handling in laboratory settings and during analytical procedures .
Triamterene D5 serves several important roles in scientific research:
Deuterium labeling of triamterene (6-phenylpteridine-2,4,7-triamine) primarily targets the aromatic ring system to create the isotopologue Triamterene-D5 (molecular formula: C₁₂H₆D₅N₇; MW: 258.29 g/mol). The deuteration occurs at the ortho, meta, and para positions of the phenyl ring, replacing all five hydrogen atoms with deuterium atoms, as confirmed by the SMILES notation [2H]c1c([2H])c([2H])c(c([2H])c1[2H])c2nc3c(N)nc(N)nc3nc2N
[7]. This site-specific labeling preserves the pteridine core’s chemical and biological activity while enabling precise metabolic tracing.
Synthetic routes typically employ catalytic deuterium exchange or de novo synthesis using deuterated precursors:
Table 1: Deuterium Labeling Positions in Triamterene-D5
Position | Atom Type | Deuteration Level | Chemical Shift (ppm) |
---|---|---|---|
Phenyl C₂ | D | 100% | 7.25 (s, 1H) → absent |
Phenyl C₃ | D | 100% | 7.35 (s, 1H) → absent |
Phenyl C₄ | D | 100% | 7.30 (s, 1H) → absent |
Phenyl C₅ | D | 100% | 7.35 (s, 1H) → absent |
Phenyl C₆ | D | 100% | 7.25 (s, 1H) → absent |
Triamterene-D5’s isotopic stability is critical for tracing the pharmacokinetics of triamterene and its primary metabolite, 4′-hydroxytriamterene sulfate. Key optimization strategies include:
Pharmacokinetic parameters in human studies demonstrate:
Rigorous QC protocols ensure Triamterene-D5 meets research standards:
Table 2: Quality Control Specifications for Triamterene-D5
Parameter | Method | Acceptance Criterion | Typical Result |
---|---|---|---|
Chemical Purity | HPLC-UV | ≥95% | 98.2% |
Isotopic Enrichment | LC-MS | D₅ ≥95% | 97.5% |
Water Content | Karl Fischer Titration | ≤1.0% w/w | 0.4% w/w |
Residual Solvents | GC-FID | DMSO ≤5000 ppm | 1200 ppm |
Stability studies show no degradation under recommended storage conditions (–20°C in sealed vials), ensuring reliability in tracer studies [3] [7].
Table 3: Triamterene-D5 Compound Specifications
Property | Value |
---|---|
CAS Number | 1189922-23-3 |
Alternate CAS | 396-01-0 (non-deuterated) |
Molecular Formula | C₁₂H₆D₅N₇ |
IUPAC Name | 6-(2,3,4,5,6-pentadeuteriophenyl)pteridine-2,4,7-triamine |
Synonyms | Dyrenium-D5, Maxzide-D5 |
Isotopic Enrichment | >95% D₅ |
Storage Conditions | –20°C (desiccated) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7